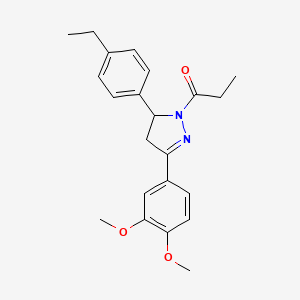

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

This pyrazoline derivative features a 4,5-dihydropyrazole core substituted with 3,4-dimethoxyphenyl (R1) and 4-ethylphenyl (R2) groups, terminated by a propan-1-one moiety. Pyrazolines are typically synthesized via cyclocondensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . Structural characterization of such compounds often employs X-ray crystallography, with dihedral angles between the pyrazole ring and aryl substituents critical for conformational analysis .

Properties

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-5-15-7-9-16(10-8-15)19-14-18(23-24(19)22(25)6-2)17-11-12-20(26-3)21(13-17)27-4/h7-13,19H,5-6,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOAFPGCPKCIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylphenylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.

Alkylation: The final step involves the alkylation of the pyrazole ring with 1-bromo-3-chloropropane to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with suitable carbonyl compounds. For the compound , synthetic routes may include condensation reactions that yield pyrazole structures through cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity of synthesized compounds.

Anticancer Properties

Research has indicated that certain pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may interact with critical signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders. The compound may exert its effects by inhibiting pro-inflammatory cytokines or modulating immune responses.

Analgesic Activity

The analgesic potential of pyrazole derivatives has been explored in several studies. The compound could act on pain pathways, providing relief from acute and chronic pain conditions. Animal models have been utilized to evaluate the efficacy of such compounds in pain management.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | The compound showed significant inhibition of tumor cell growth in vitro. |

| Study B | Assess anti-inflammatory activity | Demonstrated reduction in inflammatory markers in animal models. |

| Study C | Test analgesic properties | Provided substantial pain relief compared to control groups. |

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with nuclear receptors, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target’s 4-ethylphenyl group confers moderate steric bulk and lipophilicity compared to smaller (e.g., 4-fluorophenyl ) or polar (e.g., 4-methoxyphenyl ) substituents. Ethyl groups may enhance membrane permeability but reduce aqueous solubility.

- Ketone Variations: Propan-1-one (target) vs. ethanone (Compound 3 ) affects metabolic stability and hydrogen-bonding capacity.

Key Observations :

- 3,4-Dimethoxyphenyl Role : This substituent is recurrent in bioactive analogs (e.g., EGFR/HER2 inhibitors ), suggesting electron-donating methoxy groups enhance target binding.

- Ethylphenyl vs. Other R2 Groups : The target’s 4-ethylphenyl may optimize hydrophobic interactions in receptor pockets compared to thiophene (3r ) or chlorophenyl () derivatives.

Physicochemical and Crystallographic Comparisons

Biological Activity

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of methoxy and ethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the one have shown promising results in inhibiting tumor cell proliferation.

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways related to cell survival and proliferation. For example, a related study demonstrated that certain pyrazole derivatives interact with Bcl-2 proteins, leading to increased apoptosis in cancer cell lines .

Antioxidant Properties

Antioxidant activity is another notable feature of many pyrazole derivatives. The compound's ability to scavenge free radicals can contribute to its protective effects against oxidative stress-related diseases.

- Research Findings : In vitro assays have shown that related compounds can significantly reduce oxidative stress markers in various cell types, suggesting a potential role in preventing cellular damage .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, and compounds like this compound may exhibit anti-inflammatory properties.

- Case Study : A study highlighted that certain pyrazole derivatives reduced pro-inflammatory cytokine production in macrophages, indicating their potential as therapeutic agents in inflammatory conditions .

Data Table: Biological Activities Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis via Bcl-2 inhibition | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Studies

- Anticancer Study : A recent investigation into a series of pyrazole derivatives revealed that one compound demonstrated an IC50 value lower than that of standard chemotherapy agents against various cancer cell lines. This suggests a significant potential for further development as an anticancer drug.

- Oxidative Stress Research : In a controlled experiment, the compound was tested for its ability to mitigate oxidative stress in neuronal cells subjected to neurotoxic agents. Results showed a marked decrease in cell death and oxidative markers when treated with the pyrazole derivative compared to controls.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing pyrazoline derivatives like 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one?

- Methodology : Pyrazoline derivatives are typically synthesized via cyclocondensation of chalcones with hydrazine derivatives under acidic or basic conditions. For example, substituted chalcones react with hydrazine hydrate in ethanol under reflux (70–80°C) for 6–8 hours to form the dihydropyrazole core . Optimization involves adjusting substituents (e.g., 3,4-dimethoxyphenyl and 4-ethylphenyl groups) to enhance yield and purity.

- Validation : Confirm structural integrity using FT-IR (C=O stretch at ~1650 cm⁻¹), -NMR (pyrazoline protons at δ 3.1–4.0 ppm), and mass spectrometry .

Q. How can crystallographic data resolve structural ambiguities in pyrazoline derivatives?

- Approach : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths, angles, and torsion angles. For example, triclinic crystal systems (space group ) with unit cell parameters are common in similar compounds .

- Table : Example crystallographic parameters for a related compound:

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 6.6042, 10.1188, 14.4806 |

| (°) | 98.44, 90.65, 98.44 |

| -factor | 0.047 |

Advanced Research Questions

Q. How can computational modeling complement experimental data to predict bioactivity?

- Strategy : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps. For pyrazolines, electron-withdrawing groups (e.g., 3,4-dimethoxy) enhance charge transfer, correlating with antioxidant activity .

- Validation : Compare computed dipole moments (e.g., 4.5–5.2 D) with experimental dielectric measurements to assess intermolecular interactions .

Q. What methodologies address contradictions in bioactivity data across pyrazoline derivatives?

- Resolution :

- Dose-response assays : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- SAR analysis : Correlate substituent effects (e.g., methoxy vs. ethyl groups) with bioactivity trends. For example, 3,4-dimethoxy groups enhance antimicrobial activity due to increased lipophilicity .

- Statistical tools : Use ANOVA to assess significance of IC₅₀ differences between derivatives .

Q. How can SHELX software improve refinement of high-resolution crystallographic data?

- Procedure :

- Data collection : Use Cu-Kα radiation () on a Gemini diffractometer with -scans .

- Refinement : Apply SHELXL-2018 with full-matrix least-squares on . Key parameters: , , GoF = 1.03 .

Data Contradiction Analysis

Q. Why do pyrazoline derivatives exhibit variable antioxidant activity despite structural similarities?

- Hypothesis : Conflicting data may arise from assay conditions (e.g., DPPH vs. ABTS radical scavenging) or solvent polarity effects.

- Testing :

- DPPH assay : Dissolve compounds in methanol (λ = 517 nm, 30-min incubation).

- ABTS assay : Use phosphate-buffered saline (pH 7.4, λ = 734 nm).

- Control : Compare with ascorbic acid (IC₅₀ = 5–10 µM) .

Structural and Mechanistic Insights

Q. How does the dihydropyrazole ring conformation influence pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.